13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
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Overview
Description
13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a useful research compound. Its molecular formula is C25H19NO3 and its molecular weight is 381.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivities
- A study by Hua et al. (2002) investigated the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, revealing their anticancer and antimalarial activities. These compounds have shown significant inhibition of L1210 leukemia cell viability and Plasmodium falciparum, indicating potential applications in cancer and malaria treatment (Hua et al., 2002).
Rotaxane Synthesis
- Dardeer (2019) conducted research on the synthesis of [2]rotaxanes, including cyclodextrin threaded on different aliphatic chains. This research is significant for understanding the structural dynamics and potential applications in molecular machines or drug delivery systems (Dardeer, 2019).
Chemical Structure and Properties
- A study by Morley and Furlong (2006) focused on the synthesis of 1,4-bis(amino)anthracene-9,10-diones. The research provides insights into the properties of these compounds, which are related to anti-cancer drugs like Ametantrone and Mitoxantrone, hinting at their potential pharmaceutical applications (Morley & Furlong, 2006).
Crystal Structure Analysis
- The crystal structure of a related compound, 9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione, was determined by Wang et al. (2011). This study is crucial for understanding the molecular geometry and potential interactions in material science or pharmaceutical applications (Wang et al., 2011).
Novel Syntheses and Catalysis
- Mansoor and Ghashang (2015) demonstrated the use of polyvinylpolypyrrolidone-supported triflic acid in the synthesis of a series of 7-hydroxy-10-aryl-10H-indeno[1,2-b]chromen-11-one derivatives. This research contributes to the field of green chemistry and catalyst development (Mansoor & Ghashang, 2015).
Safety and Hazards
The safety data sheet for a related compound, “4`-Methoxypropiophenone”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed or inhaled . These hazards might also apply to the compound , but specific safety data should be consulted.
Properties
IUPAC Name |
17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-29-15-12-10-14(11-13-15)26-24(27)22-20-16-6-2-3-7-17(16)21(23(22)25(26)28)19-9-5-4-8-18(19)20/h2-13,20-23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKBADCKDMOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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